![molecular formula C23H22ClN7O2 B2639863 (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920206-68-4](/img/structure/B2639863.png)
(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, an ethoxyphenyl group, a triazolopyrimidine ring, and a piperazine ring1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones2. The synthesis of triazolopyrimidines can involve aromatic nucleophilic substitution3. However, the specific synthesis pathway for this compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 13C NMR spectra of similar compounds have shown coupling between the fluorine atoms and the carbons of the aryl rings4. However, specific structural details for this compound are not available in the literature.Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available literature. However, similar compounds have been synthesized via aromatic nucleophilic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature.科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds within the triazole and related derivatives exhibit significant antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2007). This research underscores the potential of triazole derivatives in the development of new antimicrobial agents.
Anticancer and Antituberculosis Studies
Triazole and triazolopyrimidine frameworks are also explored for their anticancer and antituberculosis potentials. Mallikarjuna et al. (2014) synthesized a series of cyclopropyl piperazine methanone derivatives and found that some exhibited significant in vitro anticancer and antituberculosis activities, highlighting the therapeutic potential of these compounds in treating both cancer and tuberculosis (Mallikarjuna et al., 2014).
Neurological Disorder Applications
Compounds with a piperazine moiety have been investigated for their potential in addressing neurological disorders. Georges et al. (1989) studied the crystal structures of several anticonvulsant compounds, including piperidine and triazine derivatives, providing insights into their interaction mechanisms and potential therapeutic applications in neurological conditions (Georges et al., 1989).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available literature. However, it is generally recommended that such compounds should be handled with care due to their complex nature5.
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential biological activities. Given the biological activities of similar compounds, this compound could be a potential candidate for further pharmacological studies16.
Please note that this analysis is based on the limited information available in the literature and may not fully represent the properties of the compound. Further research and experimentation would be needed for a more comprehensive understanding.
特性
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOOFAUIROPKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
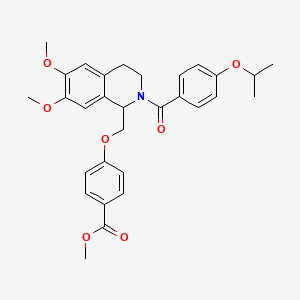
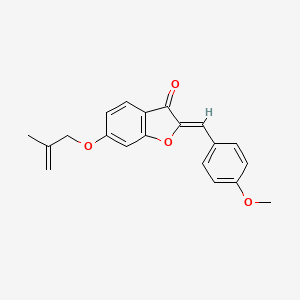
![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)
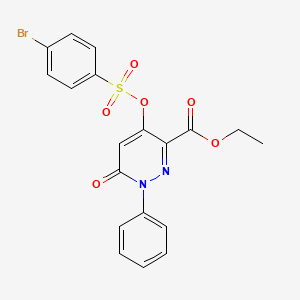
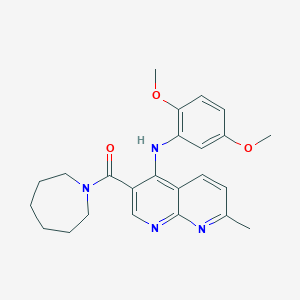
![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)
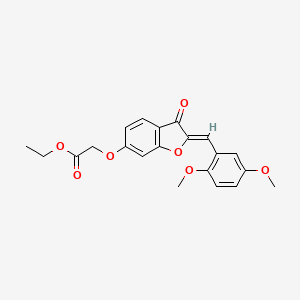
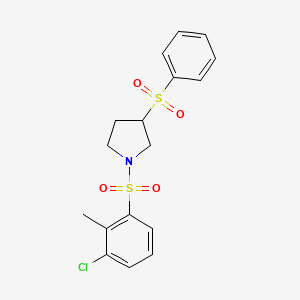
![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)
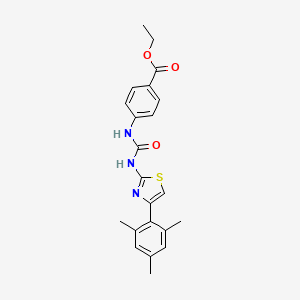
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)